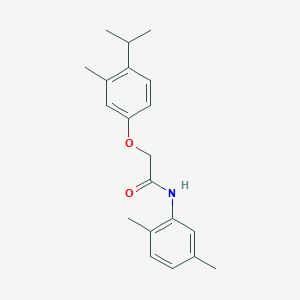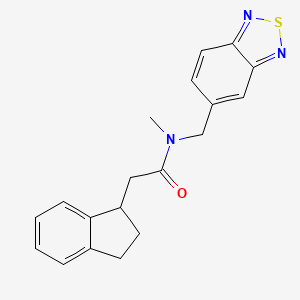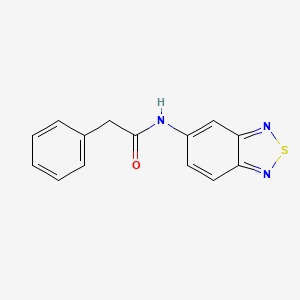
N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Major Products:
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring enhances its binding affinity and selectivity towards these targets. The sulfonamide group can form hydrogen bonds and other non-covalent interactions with the active site of the target protein, leading to inhibition or modulation of its activity .
Comparison with Similar Compounds
- N-(4-bromo-2-fluorophenyl)acetamide
- 4-bromo-2-fluoroaniline
- N-(4-fluorophenyl)-2-bromo-benzamide
Comparison: N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity and selectivity towards specific molecular targets, making it a valuable tool in medicinal chemistry and biological studies .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c14-11-6-7-13(12(15)8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEFUFXUMIAOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)
![(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634737.png)
![9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)
![[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B5634745.png)

![2-(4-METHYLPHENYL)-5-{[(2,4,6-TRIMETHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B5634763.png)
![9-(1H-indol-5-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634770.png)
![1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)
![1-[5-(5-methoxypyridin-3-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5634791.png)
![4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine](/img/structure/B5634792.png)

![1,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5634814.png)
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylthiophen-2-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634815.png)
